Phase 3 ECLIPSE Trial: Radiographic Progression-Free Survival Benefit of 177Lu-PSMA-I&T vs. Hormone Therapy in mCRPC
The pivotal Phase 3 ECLIPSE trial (NCT05204927) demonstrated a statistically significant and clinically meaningful improvement in median radiographic progression-free survival (rPFS) for patients with PSMA-positive mCRPC treated with 177Lu-PSMA-I&T (lutetium (177Lu) zadavotide guraxetan) compared to a change in standard-of-care hormone therapy [1][2]. This head-to-head comparison establishes the compound's therapeutic benefit in a randomized, controlled setting.
| Evidence Dimension | Median Radiographic Progression-Free Survival (rPFS) |
|---|---|
| Target Compound Data | Statistically significant improvement vs. comparator (exact hazard ratio pending full data release) |
| Comparator Or Baseline | Change in standard-of-care hormone therapy (ARPI switch) |
| Quantified Difference | Statistically significant and clinically meaningful benefit per trial report |
| Conditions | Phase 3, multi-center, open-label, randomized trial in mCRPC patients who had progressed on one prior ARPI; 177Lu-PSMA-I&T administered at 7.4 GBq every 6 weeks for up to 6 cycles |
Why This Matters
This Phase 3 evidence directly supports the use of guraxetan-based 177Lu-PSMA-I&T over continued ARPI therapy in the mCRPC setting, providing a clear clinical differentiation for procurement in translational oncology research.
- [1] Curium Pharma. Curium Announces ECLIPSE Trial Has Met Primary Endpoint, Demonstrating a Statistically Significant and Clinically Meaningful Benefit for Patients With PSMA-Positive Metastatic Castration Resistant Prostate Cancer. Press Release. December 2024. View Source
- [2] UroToday. ECLIPSE: Lu-177-PSMA-I&T for Metastatic Castration-Resistant Prostate Cancer. Trials in Progress. View Source
